Triethyl nitrilotricarboxylate

Description

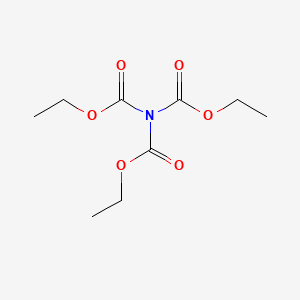

Triethyl nitrilotricarboxylate (CAS 3206-31-3), also known as nitrilotriformic acid triethyl ester, is an organonitrogen compound with the molecular formula C₉H₁₅NO₆ and a molecular weight of 233.22 g/mol . Structurally, it consists of a central nitrilotricarbonyl group (N-(C=O)₃) esterified with three ethyl groups. Its key physical properties include:

This compound is primarily utilized in synthesizing ethoxycarbonyl isocyanate, a precursor in pharmaceutical and agrochemical industries .

Properties

CAS No. |

3206-31-3 |

|---|---|

Molecular Formula |

C9H15NO6 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

ethyl N,N-bis(ethoxycarbonyl)carbamate |

InChI |

InChI=1S/C9H15NO6/c1-4-14-7(11)10(8(12)15-5-2)9(13)16-6-3/h4-6H2,1-3H3 |

InChI Key |

WMXDFLUIDJYHMF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCOC(=O)N(C(=O)OCC)C(=O)OCC |

Other CAS No. |

3206-31-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Triethyl Methanetricarboxylate (CAS 6279-86-3)

Key Differences :

- Lacks the nitrilo (-N=) group, reducing nitrogen-based reactivity.

- Lower molecular weight but similar ester functionality.

Tripentyl 1,2,3-Propanetricarboxylate (CAS 5333-53-9)

Key Differences :

- Bulkier alkyl chains increase hydrophobicity and molecular weight.

Triethyl 1,3,5-Triazine-2,4,6-Tricarboxylate (TETA, CAS 898-22-6)

Key Differences :

- Aromatic triazine ring enhances thermal stability.

- Nitrogen in the ring enables coordination chemistry, unlike the aliphatic nitrilo group in Triethyl nitrilotricarboxylate.

Trimethyl 1,3,5-Benzenetricarboxylate (Trimethyl Trimesate)

Key Differences :

- Aromatic backbone provides rigidity and UV stability.

- Methyl esters reduce steric hindrance compared to ethyl groups.

Physicochemical Properties Comparison Table

Reactivity and Functional Group Analysis

- This compound : The nitrilo group (-N=) enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with purely ester-based compounds like Tripentyl propanetricarboxylate, which undergo hydrolysis or transesterification .

- TETA : The triazine ring’s electron-deficient nitrogen atoms facilitate metal coordination, a feature absent in this compound .

- Triethyl Citrate : Contains a hydroxyl group, enabling hydrogen bonding and increasing polarity compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.